2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylic acid
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Overview
Description
2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a methoxycarbonyl group at the 2-position and a carboxylic acid group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine with ethyl chloroformate, followed by the introduction of a methoxycarbonyl group. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps may include recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives:
2-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylic acid: Similar structure but with an ethoxycarbonyl group instead of a methoxycarbonyl group.
2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position instead of the 5-position.
2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H8N2O4 |
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Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-methoxycarbonylimidazo[1,2-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)6-5-12-7(9(13)14)3-2-4-8(12)11-6/h2-5H,1H3,(H,13,14) |
InChI Key |
FJJXEIZMUKLVJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C(=N1)C=CC=C2C(=O)O |
Origin of Product |
United States |
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